molecular formula C22H24N2O3 B5475261 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

Cat. No.: B5475261
M. Wt: 364.4 g/mol
InChI Key: DMRPIVZVHGFKQT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is unique due to its combination of a benzodioxin ring with a piperazine moiety and a phenylprop-2-enyl group.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-22(21-17-26-19-10-4-5-11-20(19)27-21)24-15-13-23(14-16-24)12-6-9-18-7-2-1-3-8-18/h1-11,21H,12-17H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRPIVZVHGFKQT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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